molecular formula C11H12N2 B2480256 (1R)-1-(5-Isoquinolyl)ethylamine CAS No. 1212802-19-1

(1R)-1-(5-Isoquinolyl)ethylamine

Cat. No.: B2480256
CAS No.: 1212802-19-1
M. Wt: 172.231
InChI Key: QPDOKFBCSKHSEX-MRVPVSSYSA-N
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Description

(1R)-1-(5-Isoquinolyl)ethylamine is a chiral amine compound that features an isoquinoline ring system. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Isoquinolyl)ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available isoquinoline.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Introduction: The amine group is introduced via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Hydrogenation: Using metal catalysts to reduce precursor compounds.

    Enzymatic Resolution: Employing enzymes to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Isoquinolyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce various reduced derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in organic synthesis.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its binding affinity to certain receptors.

Medicine

    Drug Development: Explored for its potential therapeutic effects.

    Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals.

    Material Science: Investigated for its potential use in material applications.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Isoquinolyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: Modulating receptor activity.

    Inhibiting Enzymes: Blocking enzyme activity.

    Signal Transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-Isoquinolyl)ethylamine: The enantiomer of the compound.

    Isoquinoline: The parent compound.

    1-(2-Isoquinolyl)ethylamine: A positional isomer.

Uniqueness

(1R)-1-(5-Isoquinolyl)ethylamine is unique due to its specific chiral configuration and the position of the amine group on the isoquinoline ring. This configuration can result in distinct biological activities and chemical reactivity compared to its isomers and enantiomers.

Properties

IUPAC Name

(1R)-1-isoquinolin-5-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8(12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,12H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDOKFBCSKHSEX-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=C1C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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